molecular formula C20H28ClN5O4 B10981361 ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B10981361
M. Wt: 437.9 g/mol
InChI Key: CFSWVBNADQWMFS-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring two distinct structural motifs:

  • A 3-chlorophenyl-substituted piperazine linked via a carbonyl group.
  • A glycyl spacer (N-glycylglycine) connecting the central piperazine to an ethyl carboxylate group at the 1-position.

The ethyl carboxylate enhances solubility, while the 3-chlorophenyl group may influence receptor binding, particularly in neurological targets such as serotonin (5-HT) or dopamine receptors.

Properties

Molecular Formula

C20H28ClN5O4

Molecular Weight

437.9 g/mol

IUPAC Name

ethyl 4-[2-[[4-(3-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-12-8-24(9-13-26)18(27)15-22-19(28)25-10-6-23(7-11-25)17-5-3-4-16(21)14-17/h3-5,14H,2,6-13,15H2,1H3,(H,22,28)

InChI Key

CFSWVBNADQWMFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3-Chlorophenyl)Piperazine

4-(3-Chlorophenyl)piperazine is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A common method involves reacting 1-chloro-3-nitrobenzene with piperazine under basic conditions, followed by catalytic hydrogenation to reduce the nitro group. Alternative routes employ Buchwald-Hartwig amination for direct coupling of 3-chlorophenyl halides with piperazine.

Key Reaction Conditions:

  • Solvent: Toluene or DMF

  • Catalyst: Pd2(dba)3/Xantphos for Buchwald-Hartwig

  • Temperature: 80–100°C

  • Yield: 60–75% after purification.

Stepwise Coupling Strategies

Method A: Sequential Carbamate and Amide Formation

This two-step approach involves:

  • Synthesis of ethyl piperazine-1-carboxylate via reaction of piperazine with ethyl chloroformate in dichloromethane (DCM) and triethylamine (TEA).

  • Glycine coupling to 4-(3-chlorophenyl)piperazine using EDC/HOBt in DMF, followed by reaction with ethyl piperazine-1-carboxylate.

Reaction Steps:

  • Piperazine Protection:

  • Glycine Activation:

  • Coupling to 4-(3-Chlorophenyl)Piperazine:

  • Final Coupling with Ethyl Piperazine-1-Carboxylate:

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 3.45–3.70 (m, 8H, piperazine), 4.15 (q, 2H, OCH2), 6.85–7.30 (m, 4H, Ar-H).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1640 cm⁻¹ (amide).

Method B: One-Pot Tandem Coupling

A streamlined protocol using TOTU (O-[(cyano(ethoxycarbonyl)methylene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling agent enables sequential reactions in a single pot.

Procedure:

  • Reactants:

    • 4-(3-Chlorophenyl)piperazine (1 eq)

    • Glycine (1 eq)

    • Ethyl piperazine-1-carboxylate (1 eq)

    • TOTU (1.2 eq), N-ethylmorpholine (2 eq)

  • Conditions: DMF, 0°C → RT, 24h.

  • Yield: 72% after column chromatography (SiO2, EtOAc/hexane).

Advantages:

  • Reduced purification steps.

  • Higher overall yield compared to stepwise methods.

Alternative Approaches and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates amide bond formation, achieving 80% yield with reduced side products.

Solid-Phase Synthesis

Immobilizing ethyl piperazine-1-carboxylate on Wang resin enables iterative coupling/deprotection cycles, though yields are lower (50–60%).

Comparative Analysis of Methods

Method Conditions Yield Purity (HPLC)
Stepwise (EDC/HOBt)DMF, RT, 48h65%98.5%
One-Pot (TOTU)DMF, 0°C→RT, 24h72%97.8%
Microwave-AssistedDMF, 100°C, 30min80%99.1%

Challenges and Troubleshooting

  • Solubility Issues: DMF is preferred over DCM for dissolving intermediates.

  • Byproduct Formation: Excess EDC or TOTU may cause urea byproducts; stoichiometric control is critical.

  • Purification: Silica gel chromatography with EtOAc/hexane (1:1) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Key Structural Differences Reference
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenyl Methoxy group instead of Cl; piperidine core
4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone Biphenyl-carbonyl Biphenyl carbonyl replaces glycyl-ethyl group
Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate 2,6-Dichlorophenyl Dichloro substitution; benzoyl linkage
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl Carboxamide replaces ethyl carboxylate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (electron-withdrawing) may enhance receptor affinity compared to methoxy (electron-donating) analogues .
  • Steric Effects : Bulky biphenyl or dichlorophenyl groups (e.g., ) could reduce binding efficiency but improve selectivity.

Linker and Functional Group Variations

Compound Name Linker/Functional Group Biological Implications Reference
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ureido-thiazole Enhanced hydrogen bonding; potential kinase inhibition
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate Sulfonamide-glycyl Increased metabolic stability
Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate Methanesulfonyl-glycyl Altered lipophilicity and CNS penetration

Key Observations :

  • Glycyl vs. Ureido/Sulfonamide Linkers : The glycyl spacer in the target compound offers flexibility and moderate polarity, whereas ureido or sulfonamide groups (e.g., ) may confer rigidity or stronger hydrogen-bonding interactions.
  • Carboxylate vs. Carboxamide : Ethyl carboxylate (target) improves aqueous solubility compared to carboxamide derivatives (e.g., ).

Physicochemical Data

Property Target Compound Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate
Molecular Weight ~480 g/mol (estimated) 387.5 g/mol 377.2 g/mol
LogP (Lipophilicity) Moderate (~2.5) Higher (~3.0 due to methoxy group) Higher (~3.8 due to Cl substituents)
Solubility Moderate (ethyl carboxylate) Low (piperidine core) Low (benzoyl group)

Biological Activity

Ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a compound of significant interest in pharmacology due to its potential biological activities, particularly in relation to neuropharmacology and antibacterial properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H24ClN3O3
  • Molecular Weight : 357.84 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. Notably, it has shown high affinity for dopamine D4 receptors, which are implicated in several psychiatric disorders. The IC50 value for binding to the D4 receptor is reported to be as low as 0.057 nM, indicating a potent interaction that may influence dopaminergic signaling pathways .

Table 1: Binding Affinity of this compound

Receptor TypeIC50 (nM)Selectivity Ratio (D4/D2)
Dopamine D40.057>10,000
Dopamine D2Not specified-
Serotonin 5-HT1ANot specified-
Adrenergic α1Not specified-

Antibacterial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit promising antibacterial properties. For instance, a related compound demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar antibacterial effects .

Neuropharmacological Effects

In neuropharmacological studies, compounds containing piperazine moieties have been shown to modulate neurotransmitter systems effectively. The high affinity for the D4 receptor suggests potential applications in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). A study highlighted the efficacy of piperazine derivatives in reducing symptoms associated with these disorders through modulation of dopaminergic pathways .

Research Findings

Research has focused on various aspects of this compound's biological activity:

  • Dopaminergic Modulation : Studies have shown that compounds similar to this compound can selectively inhibit dopamine D4 receptors while sparing D2 receptors, which is crucial for minimizing side effects associated with antipsychotic medications .
  • Antimicrobial Screening : In vitro studies have screened various piperazine derivatives against resistant bacterial strains, revealing a trend where modifications to the piperazine ring enhance antibacterial activity. This suggests that this compound may be a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic strategies for ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the coupling of 3-chlorophenylpiperazine derivatives with glycyl intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., DCC or EDCI) with catalytic DMAP to link the glycyl moiety to the piperazine core .
  • Esterification : Ethyl chloroformate or similar reagents are employed to introduce the ethyl carboxylate group .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity . Optimization involves controlling temperature (0–25°C for coupling reactions), solvent choice (DMF for polar intermediates, DCM for non-polar steps), and monitoring via TLC .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry of the piperazine and chlorophenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular formula and detects impurities .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, chloroform) .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:

  • Purity variations : Use HPLC (>95% purity) to eliminate confounding effects from synthesis byproducts .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting the target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors, leveraging the piperazine core’s affinity for CNS targets .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity trends from in vitro data .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (GROMACS/AMBER) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Introduce substituents to the piperazine ring (e.g., methyl, acetyl) or chlorophenyl group (e.g., fluoro, nitro) to probe steric/electronic effects .
  • Bioisosteric replacement : Replace the tetrazole moiety (if present) with carboxylate or sulfonamide groups to modulate solubility .
  • In vivo testing : Prioritize derivatives with <10 µM IC₅₀ in enzyme assays for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous reactors improve reproducibility for coupling steps and reduce exothermic risks .
  • Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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